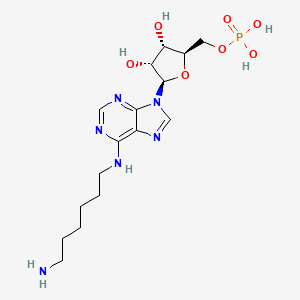
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a modified nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with an aminohexyl group attached to the N(6) position of the adenine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves the modification of adenosine monophosphate. One common method includes the reaction of adenosine monophosphate with hexylamine under specific conditions to introduce the aminohexyl group at the N(6) position. The reaction is usually carried out in an aqueous solution with a suitable catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the adenine or ribose moieties.
Substitution: The aminohexyl group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexyl group may yield oxo derivatives, while substitution reactions can introduce different functional groups at the N(6) position.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying nucleotide interactions.
Biology: Employed in the study of nucleotide metabolism and as a substrate in enzymatic assays.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The aminohexyl group can enhance the binding affinity of the compound to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include other modified nucleotides such as N(6)-Methyladenosine monophosphate and N(6)-Ethyladenosine monophosphate. These compounds also have modifications at the N(6) position of adenine but differ in the nature of the substituent group.
Uniqueness
This compound is unique due to the presence of the aminohexyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in various research and therapeutic applications.
Properties
CAS No. |
38198-98-0 |
|---|---|
Molecular Formula |
C16H27N6O7P |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H27N6O7P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(29-16)7-28-30(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
MIMJOEOVYXMMPO-XNIJJKJLSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
Synonyms |
N(6)-aminohexyl-AMP N(6)-aminohexyladenosine monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
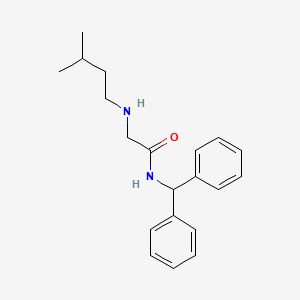

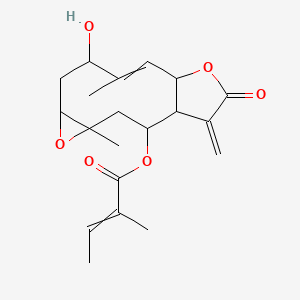
![3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea](/img/structure/B1228571.png)
![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)
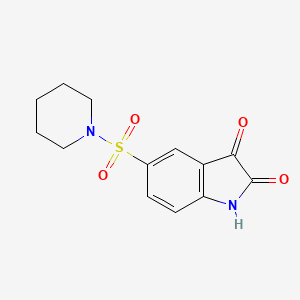
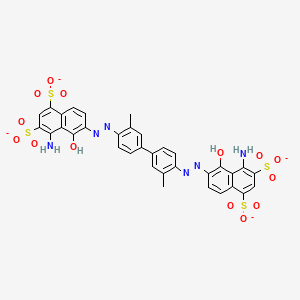
![3-(2-methylphenyl)-2-(2-thiazolyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1228579.png)
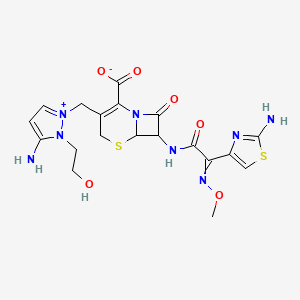
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
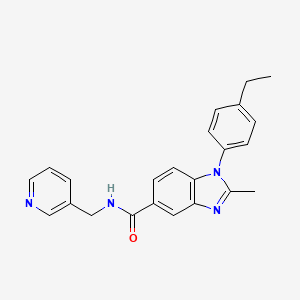
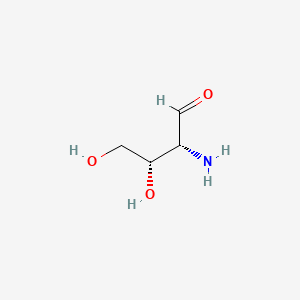
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B1228586.png)
